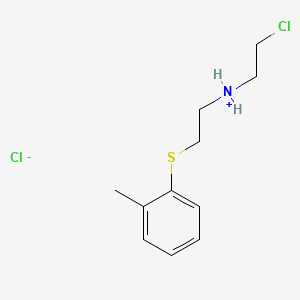
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-methylphenylthiol with beta-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise stoichiometric ratios and subjected to optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography or distillation, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. This reaction is typically facilitated by the presence of a base.
Condensation: The compound can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted amines, thiols, and other functionalized derivatives.
Scientific Research Applications
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloroethylamine and thioether functional groups, which can undergo nucleophilic substitution and oxidation-reduction reactions. These reactions enable the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride can be compared with other similar compounds, such as:
2-Chloroethylamine hydrochloride: A simpler analogue that lacks the methylphenylthio group, making it less versatile in certain synthetic applications.
2-Bromoethylamine hydrobromide: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Bis(2-chloroethyl)amine hydrochloride: Contains two chloroethyl groups, making it more reactive and suitable for different types of chemical modifications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic and research applications.
Properties
CAS No. |
63918-03-6 |
|---|---|
Molecular Formula |
C11H17Cl2NS |
Molecular Weight |
266.2 g/mol |
IUPAC Name |
2-chloroethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H |
InChI Key |
XNGOWNGMNKDJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC[NH2+]CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


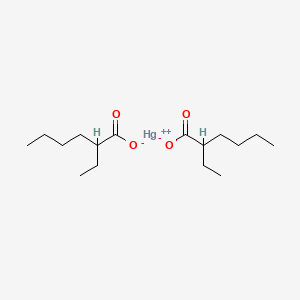
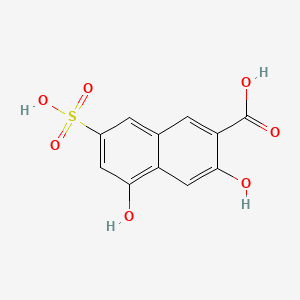
![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
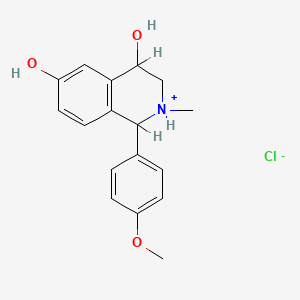
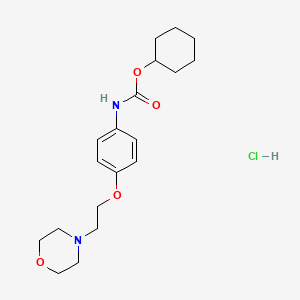
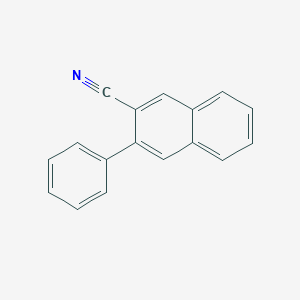
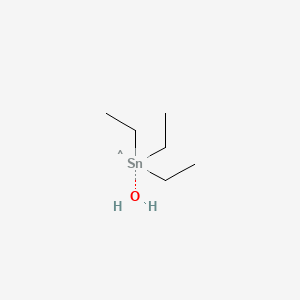
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
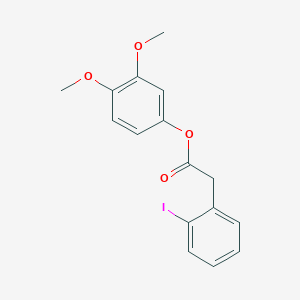
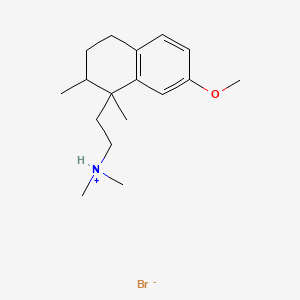
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
